

Commercial Suppliers and Technical Guide for Norverapamil-d7 in Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to **Norverapamil-d7**

This technical guide provides comprehensive information on **Norverapamil-d7**, a deuterated analog of Norverapamil, for its application in research and development. Norverapamil is the primary active metabolite of Verapamil, a widely used calcium channel blocker. The deuterated form, **Norverapamil-d7**, serves as an invaluable tool, primarily as an internal standard in bioanalytical studies, ensuring accuracy and precision in quantifying Norverapamil in complex biological matrices.

Commercial Availability

Norverapamil-d7 is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. It is typically offered as a solid, with variations in purity and formulation (e.g., as the free base or hydrochloride salt). Researchers should consult the suppliers' certificates of analysis for lot-specific details.

Summary of Commercial Supplier Data



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Notes
SynZeal	Norverapa mil D7	263175- 44-6	C26H29D7N 2O4	447.6	Not specified; supplied with COA	Synthesis on demand.[1]
Clearsynth	Norverapa mil-d7	263175- 44-6	C26H29D7N 2O4	447.62	≥95%	Certificate of Analysis available.
Santa Cruz Biotechnol ogy	Nor Verapamil- d7, Hydrochlori de	1216413- 74-9	C26H30D7C IN2O4	484.08	Not specified; refer to COA	
MedChem Express	Norverapa mil-d7 (hydrochlor ide)	Not specified	C26H30D7C IN2O4	484.08	≥98%	_
Alsachim	Norverapa mil-d7	263175- 44-6	C26H29D7N 2O4	447.62	Not specified	_
TRC	Norverapa mil-d7	263175- 44-6	C26H29D7N 2O4	447.62	Not specified	

Mechanism of Action and Signaling Pathways

Norverapamil, the parent compound of **Norverapamil-d7**, exerts its pharmacological effects through two primary mechanisms:

 L-type Calcium Channel Blockade: Norverapamil inhibits the influx of calcium ions through Ltype calcium channels in cardiac muscle, sinoatrial and atrioventricular nodes, and vascular smooth muscle. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.



P-glycoprotein (P-gp) Inhibition: Norverapamil is also an inhibitor of P-glycoprotein, an ATP-dependent efflux pump that plays a crucial role in drug absorption, distribution, and elimination. Inhibition of P-gp can alter the pharmacokinetics of co-administered drugs that are P-gp substrates.

The metabolic conversion of Verapamil to Norverapamil is a key pathway in its biotransformation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.



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Caption: Metabolic pathway of Verapamil to Norverapamil.

Experimental Protocols

Norverapamil-d7 is predominantly used as an internal standard in liquid chromatographymass spectrometry (LC-MS/MS) methods for the quantification of Norverapamil in biological samples, such as plasma. The following is a representative experimental protocol.

Bioanalytical Method for Norverapamil Quantification in Human Plasma using LC-MS/MS

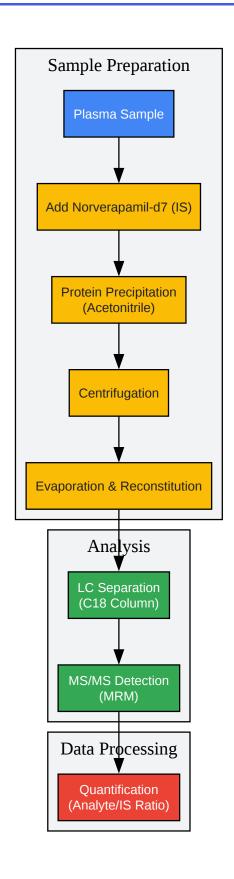
- 1. Sample Preparation (Protein Precipitation)
- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of Norverapamil-d7 internal standard working solution (e.g., 100 ng/mL in methanol).
- Vortex for 10 seconds.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.



- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot (e.g., 5 μL) into the LC-MS/MS system.
- 2. Liquid Chromatography Conditions
- Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient starting from 10% B to 90% B over 3 minutes, followed by a 1-minute hold at 90% B, and re-equilibration.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- 3. Mass Spectrometry Conditions
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Norverapamil: Precursor ion (Q1) m/z 441.3 → Product ion (Q3) m/z 165.1
 - Norverapamil-d7 (Internal Standard): Precursor ion (Q1) m/z 448.3 → Product ion (Q3) m/z 165.1
- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

The following diagram illustrates the general workflow for such a bioanalytical experiment.





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Caption: Bioanalytical workflow for Norverapamil quantification.



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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Norverapamil-d7 in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425295#commercial-suppliers-of-norverapamil-d7-for-research]

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